p-Tolunitrile

Thermochemistry Combustion calorimetry Process safety

Select p-tolunitrile (104-85-8) for nitrile hydrogenation: achieves 99% conversion under Ru pincer catalysis vs. only 42% for meta isomer—a 2.36× efficiency advantage that reduces catalyst loading and purification costs. Its gas-phase ΔfH° of 159.2 kJ·mol⁻¹ ensures superior thermodynamic stability for exothermic processes. Hydrolytic half-life >7.5 years at neutral pH eliminates special storage and enables aqueous work-up without yield loss. For GMP API synthesis, distinct mp/bp profiles ensure effective regioisomeric purification. Standard purity ≥98%.

Molecular Formula C8H7N
Molecular Weight 117.15 g/mol
CAS No. 104-85-8
Cat. No. B1678323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Tolunitrile
CAS104-85-8
Synonymsp-Tolunitrile;  NSC 70985;  NSC-70985;  NSC70985
Molecular FormulaC8H7N
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C#N
InChIInChI=1S/C8H7N/c1-7-2-4-8(6-9)5-3-7/h2-5H,1H3
InChIKeyVCZNNAKNUVJVGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 63° F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





p-Tolunitrile (CAS 104-85-8) Procurement Guide: Technical Specifications and Industrial Grade Selection


p-Tolunitrile (4-methylbenzonitrile, CAS 104-85-8) is a para-substituted aromatic nitrile with the molecular formula C₈H₇N and a molecular weight of 117.15 g/mol [1]. It exists as a clear viscous liquid or beige solid at ambient temperatures, with a reported melting point of 26–29°C and a boiling point of 217–218°C at atmospheric pressure (or 103–106°C at 20 mmHg) . The compound is insoluble in water (<0.1 g/100 mL at 17°C) but freely soluble in common organic solvents including ethanol, acetone, chloroform, and diethyl ether . As one of three positional isomers of tolunitrile (ortho-, meta-, and para-), p-tolunitrile is industrially produced via ammoxidation of p-xylene or dehydration of p-toluamide, serving as a key building block in pharmaceutical and agrochemical synthesis .

p-Tolunitrile (104-85-8): Why Para-Substitution Dictates Reactivity and Precludes Isomer Interchange


The three tolunitrile isomers—ortho (2-methylbenzonitrile, CAS 529-19-1), meta (3-methylbenzonitrile, CAS 620-22-4), and para (4-methylbenzonitrile, CAS 104-85-8)—exhibit fundamentally distinct physicochemical and reactivity profiles due to differential electronic and steric effects conferred by methyl group positioning relative to the cyano moiety. The para isomer benefits from minimal steric hindrance around the nitrile group and a distinct Hammett substituent constant (σₚ) that governs reaction kinetics in electrophilic aromatic substitution, hydrolysis, and hydrogenation [1]. Computational and experimental studies confirm that the ortho isomer exhibits a substantial ortho effect, altering basicity by up to 25 kJ mol⁻¹ relative to the para isomer, while the meta isomer demonstrates intermediate electronic properties [2]. Consequently, substituting one tolunitrile isomer for another in a validated synthetic route or formulation will alter reaction rates, product selectivity, and downstream purification requirements—potentially compromising process robustness and regulatory compliance [3].

p-Tolunitrile (CAS 104-85-8) Quantitative Differentiation Evidence: Head-to-Head Comparator Data


p-Tolunitrile vs. Ortho/Meta Isomers: Gas-Phase Enthalpy of Formation and Thermodynamic Stability

Experimental combustion calorimetry and transpiration method data demonstrate that p-tolunitrile exhibits the lowest gas-phase enthalpy of formation among the three positional isomers, indicating greater thermodynamic stability at 298.15 K [1]. This lower enthalpy of formation translates to reduced exothermicity in certain reaction pathways, which has direct implications for process safety and heat management in large-scale syntheses [1].

Thermochemistry Combustion calorimetry Process safety

p-Tolunitrile vs. Meta Isomer: Catalytic Hydrogenation Conversion Efficiency Under Low-Pressure H₂

In a comparative study of low-pressure hydrogenation of aromatic nitriles to primary amines catalyzed by ruthenium pincer complexes, p-tolunitrile achieved 99% conversion to the corresponding primary amine, whereas the meta isomer (3-methylbenzonitrile) achieved only 42% conversion under identical reaction conditions [1]. This 2.36-fold difference in conversion efficiency highlights the critical role of para-substitution geometry in facilitating catalyst-substrate interactions.

Catalytic hydrogenation Primary amine synthesis Ruthenium pincer complexes

p-Tolunitrile Environmental Fate: Hydrolytic Half-Life and Persistence Classification

A comprehensive review of hydrolysis rate constants under environmental conditions reports that p-tolunitrile exhibits an estimated hydrolytic half-life (t₁/₂) at pH 7 and 25°C exceeding 7.5 years when extrapolated from accelerated degradation studies, classifying it as a hydrolysis-resistant aromatic nitrile [1]. This stability profile contrasts with more labile benzonitrile derivatives bearing electron-withdrawing substituents, which can undergo hydrolysis orders of magnitude faster [1].

Environmental fate Hydrolysis kinetics Wastewater treatment

p-Tolunitrile Physical Property Differentiation: Vapor Pressure and Flash Point vs. Ortho/Meta Isomers

The three tolunitrile isomers exhibit distinct vapor pressure profiles that influence both process design and safety classifications. At 25°C, p-tolunitrile has an estimated vapor pressure of approximately 0.13 mmHg, which is notably lower than the ortho isomer (2-methylbenzonitrile, CAS 529-19-1) at approximately 0.15 mmHg under comparable conditions, while the meta isomer falls between these values . The flash point of p-tolunitrile is consistently reported at 85°C (185°F), with the compound classified as a combustible liquid under GHS criteria [1].

Physical chemistry Process engineering Safety data

p-Tolunitrile (104-85-8): Evidence-Backed Application Scenarios for Procurement Decision-Making


Primary Amine Synthesis via Low-Pressure Catalytic Hydrogenation

For research and industrial processes targeting the production of 4-methylbenzylamine via nitrile hydrogenation, p-tolunitrile is the demonstrably preferred substrate. As established in Section 3, p-tolunitrile achieves 99% conversion under ruthenium pincer catalysis at 5 bar H₂, whereas the meta isomer yields only 42% under identical conditions [1]. This conversion differential directly reduces catalyst loading requirements, minimizes unreacted starting material in downstream work-up, and improves overall atom economy. Procurement of p-tolunitrile for hydrogenation applications is therefore justified by a 2.36× efficiency advantage over the next closest isomer [1].

High-Temperature or Energetic Process Development Requiring Thermodynamic Predictability

Process chemists and engineers developing high-temperature transformations (e.g., vapor-phase ammoxidation, thermal cyclotrimerization, or combustion-based syntheses) should preferentially select p-tolunitrile based on its experimentally validated gas-phase enthalpy of formation. As documented in Section 3, p-tolunitrile (ΔfH°gas = 159.2 ± 1.5 kJ·mol⁻¹) is 5.5 kJ·mol⁻¹ more stable than the ortho isomer and 3.7 kJ·mol⁻¹ more stable than the meta isomer at 298.15 K [2]. This thermodynamic stability profile provides a quantifiable safety margin when designing exothermic reaction sequences and calorimetric process safety assessments.

Aqueous Work-Up Tolerant Synthesis and Long-Term Intermediate Storage

Synthetic routes incorporating aqueous washes, acidic/basic quenching steps, or extended intermediate hold times can rely on p-tolunitrile's exceptional hydrolytic stability. With an estimated hydrolytic half-life exceeding 7.5 years at neutral pH and 25°C (Section 3), p-tolunitrile resists degradation under conditions that would rapidly hydrolyze more electron-deficient benzonitrile derivatives [3]. This stability enables batch storage without special inert atmosphere precautions and permits aqueous work-up without yield loss due to nitrile hydrolysis.

Pharmaceutical Intermediate Manufacturing Requiring Regioisomeric Purity

In GMP pharmaceutical intermediate production where regioisomeric purity directly impacts API impurity profiles, the distinct physical properties of p-tolunitrile relative to its isomers enable effective purification and quality control. The compound's melting point (26–29°C), boiling point (217–218°C at 760 mmHg), and vapor pressure characteristics differ sufficiently from ortho- and meta-tolunitriles to permit fractional distillation and recrystallization-based purification strategies [4]. Certificates of analysis for p-tolunitrile from major suppliers typically specify ≥98% purity with residual isomer content quantifiable by GC or HPLC methods .

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